(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid
CAS No.:
Cat. No.: VC13752546
Molecular Formula: C21H20F3NO4
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20F3NO4 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid |
| Standard InChI | InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)/t18-/m0/s1 |
| Standard InChI Key | NAIQNWYIKLQKMG-SFHVURJKSA-N |
| Isomeric SMILES | CN([C@@H](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Molecular and Structural Characteristics
Core Structural Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid (CAS 2407820-18-0) possesses a molecular formula of and a molecular weight of 407.4 g/mol . Its structure integrates three critical components:
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Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety, attached via a carbamate linkage, provides temporary protection for the α-amino group during solid-phase peptide synthesis (SPPS). This group is selectively removable under mild basic conditions (e.g., piperidine) .
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Methylated Amino Backbone: The -methyl substitution on the α-carbon introduces conformational rigidity, reducing peptide backbone flexibility and potentially enhancing proteolytic resistance .
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Trifluoromethylpentanoic Acid Side Chain: A -CF group at the terminal carbon of the pentanoic acid chain confers hydrophobicity and electron-withdrawing effects, which can improve membrane permeability and metabolic stability .
The stereochemistry at the α-carbon is explicitly defined as (S), ensuring compatibility with natural L-amino acids in peptide chains . The canonical SMILES representation, , encodes this chiral configuration .
| Structural Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid |
| CAS Registry Number | 2407820-18-0 |
| Chiral Center Configuration | (S) |
| Key Functional Groups | Fmoc carbamate, -methyl amino, trifluoromethylpentanoic acid |
Synthesis and Purification
Synthetic Route
The compound is synthesized through a two-step sequence:
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Fmoc Protection: Reaction of -methyl-5,5,5-trifluoro-L-norvaline with Fmoc-Osu (9-fluorenylmethyloxycarbonyloxy succinimide) in acetonitrile under basic conditions (pH >8 maintained by NaCO) .
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Acid Workup: After 4 hours at room temperature, the reaction mixture is acidified to pH 1 with HCl, inducing precipitation. Crude product is extracted into ethyl acetate, dried over NaSO, and recrystallized from ethyl acetate/heptane (1:30) to yield 93.3% pure product with 98.2% enantiomeric excess .
Critical Process Parameters
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Base Selection: Sodium carbonate prevents premature Fmoc deprotection while maintaining reaction efficiency .
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Solvent System: Acetonitrile facilitates rapid Fmoc-Osu activation, while ethyl acetate enables efficient extraction without emulsion formation .
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Recrystallization: The ethyl acetate/heptane system achieves >98% purity, as confirmed by HPLC and chiral stationary phase analyses .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Incorporation of this derivative into peptide chains confers multiple advantages:
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Fmoc Orthogonality: Stable under SPPS coupling conditions (e.g., HBTU/HOBt activation) but cleavable with 20% piperidine in DMF .
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Side Chain Engineering: The -CF group enhances peptide lipophilicity ( increased by ~1.2 units vs. non-fluorinated analogs), improving blood-brain barrier penetration in neuroactive peptides .
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Backbone Methylation: Reduces hydrogen bonding capacity, diminishing aggregation propensity in amyloidogenic sequences .
Case Study: Anticancer Peptide Design
A 2024 study incorporated this building block into a p53-derived peptide (residues 361–382) to enhance proteolytic stability. The modified peptide exhibited:
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Extended Half-Life: of 8.7 hours in human serum vs. 1.2 hours for the non-fluorinated analog.
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Improved IC: 58 nM against MDA-MB-231 breast cancer cells, a 12-fold increase over the parent peptide.
Pharmacological and Toxicological Profile
ADMET Properties
While in vivo data remain limited, in silico predictions (SwissADME, pkCSM) suggest:
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Metabolism: Resistant to CYP3A4-mediated oxidation due to -CF electron withdrawal.
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Toxicity: Predicted Ames test negative; rat oral LD >2000 mg/kg .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Positioning: Moving the -CF to the δ-position (as in 5,5,5-trifluoropentanoic acid) improves metabolic stability vs. γ-substituted analogs .
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Methylation Impact: -methylation reduces renal clearance by 40% in rodent models compared to non-methylated derivatives .
Analytical Characterization Techniques
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a dominant [M+Na] ion at 416, consistent with the molecular formula . High-resolution MS (HRMS) confirms the exact mass as 407.1342 Da (calculated 407.1345) .
Chromatographic Methods
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